molecular formula C11H8FNO2 B11895037 6-Fluoro-5-methylquinoline-2-carboxylic acid

6-Fluoro-5-methylquinoline-2-carboxylic acid

Katalognummer: B11895037
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: PASSNWPMCAWKIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-5-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluoroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-5-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of fluorine-substituted quinolines .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-5-methylquinoline-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoro-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. For example, similar compounds are known to target bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Fluoro-2-methylquinoline-3-carboxylic acid: Another fluorinated quinoline with similar structural features.

    7-Fluoro-2-methylquinoline-4-carboxylic acid: Differing in the position of the fluorine and carboxylic acid groups.

    6-Bromo-2-methylquinoline-3-carboxylic acid: A brominated analogue with different reactivity.

Uniqueness

6-Fluoro-5-methylquinoline-2-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H8FNO2

Molekulargewicht

205.18 g/mol

IUPAC-Name

6-fluoro-5-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-7-2-4-10(11(14)15)13-9(7)5-3-8(6)12/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

PASSNWPMCAWKIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=C1C=CC(=N2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.